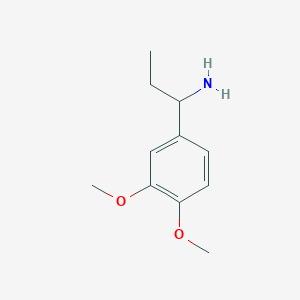

1-(3,4-Dimethoxyphenyl)propan-1-amine

Description

BenchChem offers high-quality 1-(3,4-Dimethoxyphenyl)propan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-Dimethoxyphenyl)propan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3,4-dimethoxyphenyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-4-9(12)8-5-6-10(13-2)11(7-8)14-3/h5-7,9H,4,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOYNRRVQKKZYOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=C(C=C1)OC)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60588051 | |

| Record name | 1-(3,4-Dimethoxyphenyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101589-21-3 | |

| Record name | 1-(3,4-Dimethoxyphenyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 1-(3,4-Dimethoxyphenyl)propan-1-amine

An In-depth Technical Guide to the Physicochemical Properties of 1-(3,4-Dimethoxyphenyl)propan-1-amine

Introduction

1-(3,4-Dimethoxyphenyl)propan-1-amine is a primary amine belonging to the substituted phenethylamine class. Its core structure, featuring a dimethoxy-substituted benzene ring linked to a propanamine backbone, makes it a subject of interest in medicinal chemistry and drug development. Understanding its fundamental physicochemical properties is a critical prerequisite for any research or development activity, as these characteristics govern its behavior in both chemical and biological systems. They influence everything from synthetic and purification strategies to formulation, pharmacokinetics (absorption, distribution, metabolism, and excretion), and pharmacodynamics.

This technical guide provides a comprehensive overview of the known and predicted . It is designed for researchers, scientists, and drug development professionals, offering not only core data but also the scientific rationale and standardized experimental protocols for the validation and determination of these essential parameters.

Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical entity is to establish its precise identity. 1-(3,4-Dimethoxyphenyl)propan-1-amine is a chiral molecule, with the stereocenter located at the first carbon of the propyl chain (the benzylic carbon). The properties can vary between the individual enantiomers and the racemic mixture.

The molecule consists of a veratrole (1,2-dimethoxybenzene) group attached to the C1 position of a propan-1-amine chain. The presence of the basic amine group and the two ether functionalities dictates much of its chemical behavior.

| Property | Value / Identifier | Source(s) |

| IUPAC Name | 1-(3,4-dimethoxyphenyl)propan-1-amine | |

| Synonyms | 1-(3,4-dimethoxyphenyl)propylamine, [1-(3,4-dimethoxyphenyl)propyl]amine, Benzenemethanamine, α-ethyl-3,4-dimethoxy- | [1][2] |

| CAS Number | 101589-21-3 (for racemate) | [1][2] |

| Molecular Formula | C₁₁H₁₇NO₂ | [1][3] |

| Molecular Weight | 195.26 g/mol | [1][2] |

| Canonical SMILES | CCC(C1=CC(=C(C=C1)OC)OC)N |

Core Physicochemical Properties

The following table summarizes the key physicochemical data available for 1-(3,4-Dimethoxyphenyl)propan-1-amine. It is important to note that many of these values are predicted and require experimental verification for use in rigorous applications like regulatory submissions.

| Parameter | Value | Notes | Source(s) |

| Physical Form | Solid | The hydrochloride salt is typically a solid.[4] The free base may be an oil. | [5] |

| Boiling Point | 120 °C @ 0.2 Torr | For the racemate. | [1] |

| 288.9 ± 35.0 °C @ 760 mmHg | For the (R)-enantiomer. | [3] | |

| Density | 1.021 ± 0.06 g/cm³ (Predicted) | For the racemate. | [1] |

| pKa | 9.48 ± 0.10 (Predicted) | For the conjugate acid (R-NH₃⁺). | [1] |

| Melting Point | Not Available | Data for the free base is not consistently reported. | [3] |

In-depth Analysis and Experimental Protocols

Acid-Base Properties (pKa)

The basicity of the primary amine group is arguably the most significant physicochemical property of this molecule. The predicted pKa of 9.48 for the conjugate acid (R-NH₃⁺) indicates that it is a moderately strong base, comparable to other simple alkylamines.[1][6]

Causality and Scientific Insight: A pKa of 9.48 dictates the molecule's ionization state at a given pH.[6] According to the Henderson-Hasselbalch equation, at physiological pH (≈7.4), the amine will be overwhelmingly protonated (>99%), existing as a positively charged ammonium cation. This has profound implications:

-

Aqueous Solubility: The protonated, cationic form is significantly more water-soluble than the neutral free base. This property is crucial for developing aqueous formulations.

-

Receptor Binding: Many biological targets, such as G-protein coupled receptors or ion channels, have anionic binding pockets (e.g., containing aspartate or glutamate residues). The positive charge of the protonated amine can form strong ionic interactions, which are often key to molecular recognition and biological activity.

-

Membrane Permeability: While the charged form is water-soluble, it is the neutral free base that more readily crosses lipid bilayer membranes. Although present in a very small fraction at physiological pH, this equilibrium is essential for passive diffusion into cells.

Caption: pH-dependent equilibrium of 1-(3,4-Dimethoxyphenyl)propan-1-amine.

Protocol: Experimental Determination of pKa via Potentiometric Titration

This protocol describes a self-validating method to determine the pKa value experimentally.

-

System Calibration:

-

Calibrate a pH meter using at least two, preferably three, standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) that bracket the expected pKa. Ensure the electrode is properly conditioned.

-

-

Analyte Preparation:

-

Accurately weigh approximately 10-20 mg of 1-(3,4-Dimethoxyphenyl)propan-1-amine hydrochloride salt and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water. The hydrochloride salt is used to ensure complete dissolution at the start.

-

-

Titrant Standardization:

-

Prepare a standardized solution of 0.1 M sodium hydroxide (NaOH). Standardize it by titrating against a primary standard, such as potassium hydrogen phthalate (KHP), to determine its exact molarity.

-

-

Titration Procedure:

-

Place the analyte solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C).

-

Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

-

Begin titration by adding small, precise increments (e.g., 0.05-0.10 mL) of the standardized NaOH titrant.

-

After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

-

Continue the titration well past the equivalence point (indicated by a sharp inflection in the pH curve).

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

Determine the equivalence volume (Vₑ) from the point of maximum slope on the curve (the first derivative, dpH/dV).

-

The pKa is the pH value recorded when exactly half of the equivalence volume (Vₑ/2) of titrant has been added. At this half-equivalence point, the concentrations of the protonated species (R-NH₃⁺) and the free base (R-NH₂) are equal.

-

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (LogP), is a critical parameter in drug development. It quantifies a molecule's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one.

Causality and Scientific Insight:

-

Absorption: LogP influences how well a compound is absorbed through the gut wall after oral administration.

-

Distribution: It affects the ability of a molecule to cross biological membranes, including the blood-brain barrier (BBB). Molecules with a TPSA (Topological Polar Surface Area) below 90 Ų and an appropriate LogP are more likely to penetrate the CNS.[7]

-

Metabolism & Toxicity: High lipophilicity can lead to increased metabolic breakdown by cytochrome P450 enzymes and may be associated with nonspecific binding and toxicity.

While an experimental LogP for this specific amine was not found, the LogP for the related ketone, 1-(3,4-dimethoxyphenyl)propan-1-one, is reported as 2.30.[8] This suggests the amine will also be moderately lipophilic.

Caption: Standard workflow for LogP determination via the Shake-Flask method.

Protocol: Experimental Determination of LogP (Shake-Flask Method, OECD 107)

This method is the gold standard for LogP determination.

-

Preparation of Phases:

-

Prepare a buffer solution at a pH where the compound is predominantly in its neutral form (e.g., pH 11-12 for this amine) to measure the partition coefficient of the free base.

-

Use analytical grade n-octanol and the prepared buffer. Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them overnight and then separating them. This prevents volume changes during the experiment.

-

-

Analyte Preparation:

-

Prepare a stock solution of the compound in the pre-saturated n-octanol at a concentration that can be accurately measured by the chosen analytical method (e.g., HPLC-UV).

-

-

Partitioning:

-

In a suitable vessel (e.g., a glass centrifuge tube), combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated buffer. The volume ratio should be adjusted based on the expected LogP.

-

Seal the vessel and shake it at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (can be several hours).

-

-

Phase Separation:

-

Centrifuge the vessel to ensure a clean and complete separation of the two phases.

-

-

Concentration Analysis:

-

Carefully withdraw an aliquot from both the n-octanol phase and the aqueous buffer phase.

-

Determine the concentration of the compound in each aliquot using a fully validated analytical method. A standard curve must be prepared for quantification.

-

-

Calculation:

-

The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

LogP = log₁₀ (C_octanol / C_aqueous).

-

The experiment should be performed in triplicate to ensure reproducibility.

-

Predicted Spectroscopic Profile

-

¹H NMR Spectroscopy:

-

Aromatic Protons (Ar-H): Expect 3 protons in the 6.7-7.0 ppm region, showing characteristic coupling patterns for a 1,2,4-trisubstituted ring.

-

Methoxy Protons (-OCH₃): Two distinct singlets, each integrating to 3 protons, around 3.8-3.9 ppm.

-

Benzylic Proton (CH-N): A multiplet (likely a triplet) around 3.5-4.0 ppm, coupled to the adjacent CH₂ group.

-

Amine Protons (-NH₂): A broad singlet that can appear over a wide range (1.0-4.0 ppm). Its signal will disappear upon D₂O exchange.[10]

-

Methylene Protons (-CH₂-): A multiplet around 1.6-1.9 ppm.

-

Methyl Protons (-CH₃): A triplet around 0.8-1.0 ppm.

-

-

¹³C NMR Spectroscopy:

-

Expect 11 distinct signals corresponding to the 11 carbon atoms in the molecule, assuming no accidental equivalence.

-

Aromatic carbons attached to oxygen will be downfield (~148-150 ppm), while other aromatic carbons will be in the ~110-130 ppm range.

-

The two methoxy carbons will appear around 55-56 ppm.

-

The benzylic carbon (C-N) will be in the 50-60 ppm range.

-

The aliphatic carbons (-CH₂- and -CH₃) will be upfield (< 30 ppm).

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretch: As a primary amine, two characteristic medium-intensity, sharp peaks are expected between 3300-3500 cm⁻¹.[10][11]

-

C-H Stretch (sp³): Bands just below 3000 cm⁻¹.

-

C-H Stretch (sp²): Bands just above 3000 cm⁻¹.

-

N-H Bend (Scissoring): A medium to strong band around 1580-1650 cm⁻¹.[11]

-

C=C Stretch (Aromatic): Peaks around 1500-1600 cm⁻¹.

-

C-O Stretch (Aryl Ether): Strong, characteristic bands around 1250 cm⁻¹ and 1020 cm⁻¹.

-

C-N Stretch: A band in the 1020-1250 cm⁻¹ region.[9]

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): The electron ionization (EI) spectrum should show a molecular ion peak at m/z = 195.

-

Major Fragmentation: The most prominent fragmentation pathway is typically benzylic cleavage, resulting in the loss of an ethyl group (•CH₂CH₃) to form a highly stable, resonance-delocalized cation at m/z = 166.

-

Conclusion

1-(3,4-Dimethoxyphenyl)propan-1-amine is a moderately basic and lipophilic molecule. Its key physicochemical properties are dominated by the primary amine, which will be protonated at physiological pH, and the dimethoxyphenyl moiety. The provided data, a mix of reported and predicted values, serves as a strong foundation for further research. However, for applications in drug development and materials science, the experimental determination of these properties using standardized, self-validating protocols, such as those detailed in this guide, is imperative for ensuring scientific rigor and reproducibility.

References

-

(R)-1-(3,4-Dimethoxyphenyl)propan-1-amine Chemical & Physical Properties. (2024). ChemSrc. Available at: [Link]

-

Synthesis of N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amides 4. (n.d.). ResearchGate. Available at: [Link]

-

1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenoxy)propan-1-one - InChI Key. (n.d.). Mol-Instincts. Available at: [Link]

-

The IR -spectrum of the 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one in the KBr matrix. (n.d.). ResearchGate. Available at: [Link]

-

1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. (2022). MDPI. Available at: [Link]

-

3-(3,4-dimethoxyphenyl)propan-1-amine (14773-42-3). (n.d.). Chemchart. Available at: [Link]

-

1-Propanone, 1-(3,4-dimethoxyphenyl)-. (n.d.). PubChem. Available at: [Link]

-

1-(3,4-dimethoxyphenyl)propan-1-amine hydrochloride. (n.d.). MySkinRecipes. Available at: [Link]

-

IR Spectroscopy Tutorial: Amines. (n.d.). University of Colorado Boulder. Available at: [Link]

-

24.10: Spectroscopy of Amines. (2024). Chemistry LibreTexts. Available at: [Link]

-

24.10: Spectroscopy of Amines. (2024). Chemistry LibreTexts. Available at: [Link]

-

Chemical Properties of 1-Propanamine, N,N-dipropyl- (CAS 102-69-2). (n.d.). Cheméo. Available at: [Link]

Sources

- 1. 1-(3,4-dimethoxyphenyl)propan-1-amine | 101589-21-3 [amp.chemicalbook.com]

- 2. 1-(3,4-dimethoxyphenyl)propan-1-amine | 101589-21-3 [amp.chemicalbook.com]

- 3. (R)-1-(3,4-Dimethoxyphenyl)propan-1-amine Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [m.chemsrc.com]

- 4. 1-(3,4-dimethoxyphenyl)propan-1-amine hydrochloride [myskinrecipes.com]

- 5. 3-(3,4-Dimethoxyphenyl)propan-1-amine | CymitQuimica [cymitquimica.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. ▷ InChI Key Database ⚛️ | 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenoxy)propan-1-one [inchikey.info]

- 8. guidechem.com [guidechem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. orgchemboulder.com [orgchemboulder.com]

1-(3,4-Dimethoxyphenyl)propan-1-amine structural analogs and derivatives

An In-Depth Technical Guide on 1-(3,4-Dimethoxyphenyl)propan-1-amine: Structural Analogs and Derivatives for Advanced Research

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(3,4-dimethoxyphenyl)propan-1-amine, its structural analogs, and derivatives. It is intended for researchers, scientists, and professionals in drug development, offering insights into the synthesis, chemical properties, and potential biological activities of this class of compounds. The narrative emphasizes the rationale behind experimental choices and provides a framework for further investigation.

Introduction: Situating 1-(3,4-Dimethoxyphenyl)propan-1-amine in the Phenethylamine Landscape

1-(3,4-Dimethoxyphenyl)propan-1-amine belongs to the broad class of phenethylamines, a group of compounds characterized by a phenyl ring attached to an amino group via a two-carbon chain. This particular molecule is a structural analog of several well-known psychoactive substances and therapeutic agents. The defining features of its core structure are the 3,4-dimethoxy substitution on the phenyl ring and the extension of the ethylamine side-chain to a propan-1-amine.

The 3,4-dimethoxy substitution is a key feature in many naturally occurring and synthetic psychoactive compounds, such as mescaline. This substitution pattern is known to influence the interaction of these molecules with various biological targets, including monoamine transporters and receptors. The propan-1-amine side chain, as opposed to the more common ethylamine, can alter the compound's lipophilicity, metabolic stability, and receptor binding profile.

This guide will explore the synthesis of this core molecule and its derivatives, delve into their chemical and pharmacological properties, and provide detailed protocols for their characterization.

Synthesis and Chemical Properties

The synthesis of 1-(3,4-dimethoxyphenyl)propan-1-amine and its analogs typically proceeds through the reductive amination of the corresponding ketone, 1-(3,4-dimethoxyphenyl)propan-1-one. This is a versatile and widely used method in medicinal chemistry for the preparation of amines.

Synthesis of the Precursor Ketone: 1-(3,4-Dimethoxyphenyl)propan-1-one

The precursor ketone can be synthesized via a Friedel-Crafts acylation of 1,2-dimethoxybenzene (veratrole) with propanoyl chloride or propanoic anhydride.

-

Reaction: Friedel-Crafts Acylation

-

Reactants: 1,2-Dimethoxybenzene and Propanoyl Chloride

-

Catalyst: A Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

-

Solvent: A non-polar, aprotic solvent like dichloromethane (DCM) or carbon disulfide (CS₂).

Experimental Protocol: Synthesis of 1-(3,4-Dimethoxyphenyl)propan-1-one

-

To a stirred solution of 1,2-dimethoxybenzene (1.0 eq) in dry dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 eq) portion-wise.

-

Allow the mixture to stir for 15 minutes.

-

Slowly add propanoyl chloride (1.05 eq) dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude product, which can be purified by vacuum distillation or recrystallization.

Reductive Amination to Form the Amine

The synthesized ketone is then converted to the target amine via reductive amination. This can be achieved using various reducing agents and nitrogen sources.

-

Method 1: Direct Reductive Amination with Ammonia and a Reducing Agent

-

Nitrogen Source: Ammonia (in the form of ammonium chloride or as a solution in methanol).

-

Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). These are preferred due to their selectivity for the imine intermediate over the ketone.

-

-

Method 2: Leuckart-Wallach Reaction

-

Reagents: Formic acid and formamide, or ammonium formate. This is a classic method for the reductive amination of ketones.

-

Experimental Protocol: Reductive Amination using Sodium Cyanoborohydride

-

Dissolve 1-(3,4-dimethoxyphenyl)propan-1-one (1.0 eq) and ammonium chloride (5-10 eq) in methanol.

-

Add sodium cyanoborohydride (1.5 eq) portion-wise to the stirred solution.

-

Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.

-

Acidify the mixture with concentrated HCl to a pH of ~2 to destroy any remaining reducing agent.

-

Remove the methanol under reduced pressure.

-

Basify the aqueous residue with a concentrated NaOH solution to a pH of >12.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude amine.

-

The product can be purified by distillation or by conversion to its hydrochloride salt and recrystallization.

Structural Analogs and Derivatives

The core structure of 1-(3,4-dimethoxyphenyl)propan-1-amine can be readily modified to generate a library of analogs for structure-activity relationship (SAR) studies.

N-Alkylation and N-Acylation

The primary amine can be functionalized to produce secondary and tertiary amines or amides.

-

N-Methylation: Can be achieved by reductive amination with formaldehyde or by using a methylating agent like methyl iodide.

-

N-Acetylation: Reaction with acetic anhydride or acetyl chloride yields the corresponding acetamide.

Modifications to the Propyl Chain

-

Chirality: The C1 position is a stereocenter. Chiral synthesis or resolution of the racemic mixture can be performed to study the stereoselectivity of biological targets.

-

Hydroxylation: Introduction of a hydroxyl group on the chain can alter the polarity and potential for hydrogen bonding.

Phenyl Ring Substitutions

-

Varying the Methoxy Groups: Shifting the methoxy groups to other positions (e.g., 2,5-dimethoxy) or replacing them with other alkoxy groups can have a profound impact on activity.

-

Introduction of Other Substituents: Halogens, alkyl groups, or other functional groups can be introduced to probe the electronic and steric requirements of the binding pocket.

Potential Biological Activity and Pharmacological Profile

While specific data for 1-(3,4-dimethoxyphenyl)propan-1-amine is scarce in publicly available literature, its structural similarity to known psychoactive compounds allows for informed hypotheses about its potential biological targets.

Monoamine Transporters and Receptors

The phenethylamine core suggests potential interactions with the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters. The 3,4-dimethoxy substitution is a feature of several 5-HT₂ receptor agonists. Therefore, it is plausible that this compound and its derivatives could modulate monoaminergic neurotransmission.

Hypothesized Signaling Pathway Interaction

Caption: Hypothesized interactions of 1-(3,4-dimethoxyphenyl)propan-1-amine analogs with monoaminergic systems.

Structure-Activity Relationship (SAR) Insights

-

N-Methylation: Often increases potency and can shift selectivity between transporters and receptors.

-

Alpha-Methylation (on the carbon adjacent to the amine): This modification, which would create a 3,4-dimethoxyamphetamine (DMA) analog, typically increases metabolic stability and psychostimulant effects.

-

Ring Substitutions: The position and nature of the substituents on the phenyl ring are critical determinants of pharmacological activity, particularly for 5-HT₂ receptor agonism.

Analytical Characterization

The identity and purity of the synthesized compounds must be confirmed using a combination of analytical techniques.

| Technique | Purpose | Expected Observations |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and purity assessment. | A distinct peak at a specific retention time with a mass spectrum corresponding to the molecular weight and fragmentation pattern of the target compound. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and quantification, especially for less volatile or thermally labile derivatives. | A peak at a specific retention time with a mass-to-charge ratio corresponding to the protonated molecule [M+H]⁺. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation. | The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the methoxy groups, the propyl chain protons, and the amine proton. The ¹³C NMR will confirm the number and type of carbon atoms. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group identification. | Characteristic absorption bands for N-H stretching (for the primary amine), C-H stretching (aromatic and aliphatic), and C-O stretching (for the methoxy groups). |

Experimental Workflow for Compound Characterization

An In-depth Technical Guide to the Biological Activity of 3,4-Dimethoxyamphetamine (3,4-DMA)

Abstract

This technical guide provides a comprehensive overview of the biological activity of 1-(3,4-Dimethoxyphenyl)propan-2-amine, more commonly known as 3,4-Dimethoxyamphetamine (3,4-DMA).[1][2] Intended for researchers, medicinal chemists, and drug development professionals, this document delves into the pharmacodynamics, pharmacokinetics, and molecular mechanisms of action of 3,4-DMA. We will explore its interactions with key central nervous system targets, present detailed protocols for its in vitro characterization, and discuss its metabolic fate. The guide is structured to provide not just data, but a deeper understanding of the experimental rationale and the scientific context of the findings.

Introduction: Situating 3,4-DMA in the Phenethylamine Landscape

3,4-Dimethoxyamphetamine (3,4-DMA) is a psychoactive compound belonging to the phenethylamine and amphetamine chemical classes.[1][3] It is a positional isomer of other dimethoxyamphetamines and is structurally related to mescaline, a naturally occurring psychedelic.[3] This structural similarity is reflected in its pharmacological profile, which includes mescaline-like psychedelic effects reported in humans.[1]

Historically, 3,4-DMA has been investigated in various preclinical and biochemical studies to elucidate its mechanism of action and psychoactive properties.[1] Human studies have reported sympathomimetic effects at oral doses of 160 mg and mescaline-like perceptual distortions at intravenous doses up to 700 mg.[1][4] Understanding the biological activity of 3,4-DMA is not only crucial for the field of neuropharmacology but also holds relevance for medicinal chemists who may use it as a scaffold or intermediate in the synthesis of novel central nervous system agents.[5] This guide aims to consolidate the available scientific knowledge on 3,4-DMA to serve as a valuable resource for the scientific community.

Pharmacodynamics: Molecular Targets and Mechanisms of Action

The biological effects of 3,4-DMA are primarily attributed to its interactions with serotonin receptors and its ability to inhibit monoamine oxidase A.

Interaction with Serotonin 5-HT₂ₐ Receptors

The psychedelic effects of many phenethylamines are mediated by their agonist activity at the serotonin 5-HT₂ₐ receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the cerebral cortex.[6] 3,4-DMA exhibits a measurable affinity for the 5-HT₂ₐ receptor.[1]

The affinity of a compound for a receptor is a critical parameter in understanding its potential potency and selectivity. The binding affinity of 3,4-DMA for serotonin receptors has been determined using radioligand binding assays.

| Target Receptor | Species | Binding Affinity (Kᵢ) in nM |

| Serotonin 5-HT₂ₐ | Rat | 43,300 |

| Serotonin 5-HT₁ | Rat | 64,600 |

Data sourced from Wikipedia's compilation of preclinical studies.[1][6]

It is important to note that while 3,4-DMA binds to the 5-HT₂ₐ receptor, its affinity is considerably lower than that of other well-known psychedelic amphetamines like 2,5-dimethoxy-4-methylamphetamine (DOM), which has a Kᵢ of 100 nM in the same assay.[6] This suggests that higher concentrations of 3,4-DMA are required to elicit effects mediated by this receptor.

Activation of the 5-HT₂ₐ receptor by an agonist like 3,4-DMA initiates a cascade of intracellular events. The 5-HT₂ₐ receptor is primarily coupled to the Gq/G₁₁ signaling pathway.[6][7] Upon agonist binding, the G protein is activated, leading to the stimulation of phospholipase C (PLC).[5][6][8] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol triphosphate (IP₃) and diacylglycerol (DAG).[6][7][8] IP₃ diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺).[5][8] The simultaneous increase in intracellular Ca²⁺ and DAG activates protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response.[7][8]

Caption: 5-HT₂ₐ Receptor Gq/G₁₁ Signaling Pathway.

This protocol outlines a competitive binding assay to determine the affinity (Kᵢ) of a test compound like 3,4-DMA for the 5-HT₂ₐ receptor. The principle lies in the competition between the unlabeled test compound and a radiolabeled ligand for binding to the receptor.

Materials:

-

Receptor Source: Membrane preparations from Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human 5-HT₂ₐ receptor or rat frontal cortex homogenates.[9][10]

-

Radioligand: [³H]ketanserin, a well-characterized 5-HT₂ₐ antagonist.[10][11]

-

Non-specific Binding Control: 1 µM Ketanserin.[11]

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Test Compound: 3,4-DMA dissolved in a suitable solvent (e.g., DMSO), with serial dilutions.

-

96-well microfilter plates (e.g., Millipore MultiScreen with GF/B filters).[10]

-

Scintillation cocktail and a microplate scintillation counter.

Methodology:

-

Plate Preparation: Pre-soak the wells of the 96-well filter plate with 0.5% polyethyleneimine for 2 hours to reduce non-specific binding of the radioligand to the filter material.[10] This is a critical step for ensuring data quality by minimizing background noise.

-

Assay Setup: In each well of the 96-well plate, add the following in a final volume of 250 µL:

-

150 µL of the receptor membrane preparation (typically 50-120 µg of protein per well).[12]

-

50 µL of the test compound (3,4-DMA) at various concentrations or buffer for total binding.

-

For determining non-specific binding, add 50 µL of 1 µM Ketanserin instead of the test compound.

-

50 µL of [³H]ketanserin (at a concentration close to its K₋, typically 0.5 nM).[11]

-

-

Incubation: Incubate the plate at room temperature (or 30°C) for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[11][12]

-

Filtration: Terminate the incubation by rapid vacuum filtration through the filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times (e.g., four times) with ice-cold wash buffer to remove any remaining unbound radioligand.[12] The washes must be performed quickly to prevent dissociation of the specifically bound ligand.

-

Scintillation Counting: Dry the filter plate, add a scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

-

Monoamine Oxidase (MAO) Inhibition

3,4-DMA has been identified as an inhibitor of monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters.[6]

The inhibitory activity of 3,4-DMA is selective for the MAO-A isoform.

| Enzyme | Inhibitory Concentration (IC₅₀) in nM |

| Monoamine Oxidase A (MAO-A) | 20,000 |

| Monoamine Oxidase B (MAO-B) | > 100,000 |

Data sourced from Wikipedia's compilation of preclinical studies.[6]

The selective inhibition of MAO-A can lead to an increase in the synaptic levels of serotonin and norepinephrine, which may contribute to the overall psychoactive and sympathomimetic effects of 3,4-DMA.

This protocol describes a method to determine the IC₅₀ of 3,4-DMA for MAO-A using a fluorometric assay. The principle is based on the MAO-A catalyzed deamination of a substrate, which produces hydrogen peroxide (H₂O₂). The H₂O₂ is then used in a horseradish peroxidase (HRP)-coupled reaction to generate a fluorescent product.

Materials:

-

Enzyme Source: Recombinant human MAO-A.

-

Substrate: p-Tyramine (a substrate for both MAO-A and MAO-B).

-

Inhibitor Control: Clorgyline (a specific MAO-A inhibitor).[13]

-

Detection Reagents: Dye reagent (e.g., Amplex Red) and HRP enzyme.

-

Assay Buffer: As provided in a commercial kit or a suitable buffer like potassium phosphate buffer.

-

Test Compound: 3,4-DMA in a suitable solvent.

-

Black, flat-bottom 96-well plates.

-

Fluorometric microplate reader.

Methodology:

-

Preparation of Reagents: Prepare working solutions of the MAO-A enzyme, substrate, test compound (serial dilutions), and inhibitor control according to the manufacturer's instructions or established laboratory protocols.

-

Assay Setup:

-

In the wells of a 96-well plate, add 45 µL of the diluted MAO-A enzyme solution.

-

To the "test inhibitor" wells, add 5 µL of the 3,4-DMA dilutions.

-

To the "inhibitor control" wells, add 5 µL of the clorgyline working solution.

-

To the "enzyme control" (no inhibition) wells, add 5 µL of the assay buffer.

-

Incubate for approximately 10 minutes at room temperature to allow the inhibitor to interact with the enzyme.

-

-

Initiation of Reaction: Prepare a working reagent containing the assay buffer, p-tyramine substrate, dye reagent, and HRP enzyme. Add 50 µL of this working reagent to all wells to start the reaction.

-

Incubation: Incubate the plate for 20-30 minutes at room temperature, protected from light.

-

Fluorescence Measurement: Read the fluorescence intensity at an excitation wavelength of ~530 nm and an emission wavelength of ~585 nm.

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of 3,4-DMA relative to the enzyme control.

-

Plot the percentage of inhibition against the logarithm of the 3,4-DMA concentration.

-

Determine the IC₅₀ value from the resulting dose-response curve.

-

Pharmacokinetics and Metabolism

The metabolic fate of a compound significantly influences its duration of action and potential for drug-drug interactions.

Metabolic Pathway

The primary metabolic pathway for 3,4-DMA in dogs and monkeys is O-demethylation to produce 3-methoxy-4-hydroxyamphetamine (MHA).[6] While the specific metabolic fate in humans has not been extensively described, it is likely to follow a similar route.[14][15] The cytochrome P450 (CYP) enzyme system is implicated in the metabolism of many amphetamine derivatives. Specifically, CYP2D6 is known to be involved in the O-demethylation of other dimethoxyamphetamine analogues.[14][15]

Interestingly, a case report of a patient co-ingesting 3,4-DMA and MDMA showed evidence of inhibited MDMA metabolism via the CYP2D6 pathway, suggesting that 3,4-DMA may act as an inhibitor of this enzyme.[14][15][16] This potential for drug-drug interactions is a critical consideration in both clinical and research settings.

Caption: Primary Metabolic Pathway of 3,4-DMA.

In Vivo Effects and Preclinical Observations

As mentioned, 3,4-DMA produces psychedelic and sympathomimetic effects in humans.[1] In rodent drug discrimination studies, 3,4-DMA did not generalize to dextroamphetamine, indicating that its subjective effects are distinct from those of classical psychostimulants.[6] This finding aligns with its primary mechanism of action being centered on the serotonergic system rather than the dopaminergic system, which is the main target of amphetamine.

Applications in Medicinal Chemistry

The 1-(3,4-dimethoxyphenyl)propane backbone is a valuable structural motif in medicinal chemistry. It serves as a building block for the synthesis of a variety of compounds with potential therapeutic applications, including agents targeting the central nervous system such as antidepressants and antipsychotics.[5] Its structural resemblance to dopamine and other catecholamines makes it a useful starting point for structure-activity relationship (SAR) studies.[5]

Conclusion and Future Directions

3,4-Dimethoxyamphetamine is a psychoactive compound with a multifaceted biological profile, characterized by its interaction with serotonin receptors and its selective inhibition of MAO-A. While its psychedelic properties have been noted, its relatively low affinity for the 5-HT₂ₐ receptor compared to other classic psychedelics warrants further investigation to fully understand its in vivo effects. The potential for 3,4-DMA to inhibit CYP2D6 highlights the importance of considering metabolic drug-drug interactions.

Future research should focus on elucidating the full spectrum of its pharmacological activity, including its effects on other receptor systems and its downstream signaling consequences. A more detailed characterization of its human metabolism and pharmacokinetics is also necessary. For medicinal chemists, the 3,4-dimethoxyphenylpropylamine scaffold remains a promising starting point for the design of novel CNS-active agents.

References

-

3,4-Dimethoxyamphetamine - Wikipedia. Available from: [Link]

-

1-(3,4-dimethoxyphenyl)propan-1-amine hydrochloride - MySkinRecipes. Available from: [Link]

-

Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - NCBI. Available from: [Link]

-

Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC. Available from: [Link]

-

3,4-Dimethoxyamphetamine - Wikiwand. Available from: [Link]

-

A Case of 3,4-Dimethoxyamphetamine (3,4-DMA) and 3,4-Methylenedioxymethamphetamine (MDMA) Toxicity with Possible Metabolic Interaction - ResearchGate. Available from: [Link]

-

A Case of 3,4-Dimethoxyamphetamine (3,4-DMA) and 3,4-Methylenedioxymethamphetamine (MDMA) Toxicity with Possible Metabolic Interaction - PubMed. Available from: [Link]

-

A Case of 3,4-Dimethoxyamphetamine (3,4-DMA) and 3,4-Methylenedioxymethamphetamine (MDMA) Toxicity with Possible Metabolic Interaction - Taylor & Francis Online. Available from: [Link]

-

A Case of 3,4-Dimethoxyamphetamine (3,4-DMA) and 3,4-Methylenedioxymethamphetamine (MDMA) Toxicity with Possible Metabolic Interaction. Available from: [Link]

-

Monoamine Oxidase Assay Kit - Bio-Techne. Available from: [Link]

-

5-HT2A Biochemical Binding Assay Service - Reaction Biology. Available from: [Link]

-

Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed. Available from: [Link]

-

Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. Available from: [Link]

-

5-HT2A Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay - FR. Available from: [Link]

-

Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Available from: [Link]

-

Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential. Available from: [Link]

-

5-HT2A receptor - Wikipedia. Available from: [Link]

-

(PDF) Stereochemical analysis of 3,4-methylenedioxymethamphetamine and its main metabolites in human samples including the catechol-type metabolite (3,4-dihydroxymethamphetamine) - ResearchGate. Available from: [Link]

-

3,4-Dimethoxyphenethylamine - Wikipedia. Available from: [Link]

-

Synthesis of N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amides 4. - ResearchGate. Available from: [Link]

-

1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one - MDPI. Available from: [Link]

- US4960939A - Process for the preparation of 3,4-di-methoxy-N-methyl-phenethylamine.

-

Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities. Available from: [Link]

-

Isoproscaline - Wikipedia. Available from: [Link]

Sources

- 1. 3,4-Dimethoxyamphetamine - Wikipedia [en.wikipedia.org]

- 2. 3,4-Dimethoxyamphetamine - Wikiwand [wikiwand.com]

- 3. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. reactionbiology.com [reactionbiology.com]

- 10. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. sigmaaldrich.cn [sigmaaldrich.cn]

- 14. tandfonline.com [tandfonline.com]

- 15. tandfonline.com [tandfonline.com]

- 16. A Case of 3,4-Dimethoxyamphetamine (3,4-DMA) and 3,4-Methylenedioxymethamphetamine (MDMA) Toxicity with Possible Metabolic Interaction [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Solubility of 1-(3,4-Dimethoxyphenyl)propan-1-amine Hydrochloride Salt

Introduction

For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's solubility is a cornerstone of successful formulation and delivery. This guide provides an in-depth technical exploration of the solubility of 1-(3,4-Dimethoxyphenyl)propan-1-amine hydrochloride salt. As specific solubility data for this compound is not extensively documented in public literature, this guide will focus on the foundational principles and methodologies required to comprehensively characterize its solubility profile. We will delve into the theoretical underpinnings of amine salt solubility, the critical environmental factors that influence it, and detailed protocols for its empirical determination.

Molecular Structure and Physicochemical Properties

1-(3,4-Dimethoxyphenyl)propan-1-amine hydrochloride is an amine salt. The formation of a hydrochloride salt from a parent amine is a common strategy in pharmaceutical development to enhance aqueous solubility and stability. The salt form is generally more polar and crystalline compared to the free base, which often leads to more favorable handling and formulation properties.[1]

| Property | Value/Information | Source(s) |

| IUPAC Name | 1-(3,4-dimethoxyphenyl)propan-1-amine hydrochloride | N/A |

| CAS Number | 104174-57-4 | [2] |

| Molecular Formula | C₁₁H₁₈ClNO₂ | [2] |

| Molecular Weight | 231.72 g/mol | [2] |

| Physical Form | Expected to be a crystalline solid | [1][3] |

| Predicted Solubility | Generally soluble in water, sparingly soluble in non-polar organic solvents.[1][4] | N/A |

The presence of the two methoxy groups on the phenyl ring and the propan-1-amine side chain contribute to the overall polarity and hydrogen bonding potential of the molecule. The hydrochloride salt form introduces ionic character, which is expected to significantly increase its solubility in polar protic solvents like water.[4]

Theoretical Framework for Solubility

The solubility of an amine hydrochloride salt is governed by several key principles:

The Role of pH

The pH of the solvent system is arguably the most critical factor influencing the solubility of an amine salt.[5][6] The solubility of 1-(3,4-Dimethoxyphenyl)propan-1-amine hydrochloride is intrinsically linked to the equilibrium between its ionized (protonated) and non-ionized (free base) forms.

In an acidic to neutral aqueous solution, the amine will exist predominantly in its protonated, water-soluble ammonium form. As the pH of the solution increases and becomes more alkaline, the equilibrium will shift towards the deprotonated, less soluble free base form, potentially leading to precipitation.[7]

The Common Ion Effect

The common ion effect describes the decrease in solubility of an ionic precipitate when a soluble compound containing one of the ions in the precipitate is added to the solution.[8][9][10] In the case of 1-(3,4-Dimethoxyphenyl)propan-1-amine hydrochloride, the presence of an external source of chloride ions (e.g., from sodium chloride) in the solution can suppress the dissolution of the salt.[11][12] This is an important consideration in the formulation of parenteral products, where saline solutions are often used as diluents.

Temperature Effects

The dissolution of most solid compounds is an endothermic process, meaning that solubility generally increases with temperature.[9] However, the extent of this effect can vary and should be determined empirically for the specific compound and solvent system.

Methodologies for Determining Thermodynamic Solubility

Thermodynamic solubility is the concentration of a compound in a saturated solution at equilibrium.[13][14] The shake-flask method is the gold standard for determining thermodynamic solubility and is highly recommended for obtaining accurate and reliable data.[13][15]

Experimental Workflow: Shake-Flask Method

The following diagram illustrates the workflow for determining the thermodynamic solubility of 1-(3,4-Dimethoxyphenyl)propan-1-amine hydrochloride.

Sources

- 1. oxfordreference.com [oxfordreference.com]

- 2. 1-(3,4-dimethoxyphenyl)propan-1-amine hydrochloride [myskinrecipes.com]

- 3. (R)-1-(3,4-Dimethoxyphenyl)propan-1-amine hydrochloride | 2061996-87-8 [sigmaaldrich.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Does pH affect solubility? | AAT Bioquest [aatbio.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. reddit.com [reddit.com]

- 8. CK12-Foundation [flexbooks.ck12.org]

- 9. jchemlett.com [jchemlett.com]

- 10. byjus.com [byjus.com]

- 11. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. quora.com [quora.com]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. In-vitro Thermodynamic Solubility [protocols.io]

- 15. enamine.net [enamine.net]

Technical Guide on the Characterization of a Key Halogenated Nitroaromatic Intermediate

A Note on the Provided CAS Number: Initial searches for characterization data associated with CAS number 104174-57-4 yielded insufficient public information to construct an in-depth technical guide. One source identified the compound as [1-(3,4-Dimethoxyphenyl)propyl]amine hydrochloride, but no significant characterization data was available.[1] To provide a valuable and comprehensive resource for researchers, scientists, and drug development professionals, this guide will focus on a closely related and well-documented compound that serves as a versatile intermediate in complex organic synthesis: 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene (CAS No. 1226808-77-0) .[2][3] This compound's rich functionality and relevance in medicinal chemistry make it an excellent subject for a detailed characterization guide.

An In-Depth Technical Guide to the Characterization of 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene

This guide provides a comprehensive overview of the essential characterization data and analytical methodologies for 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene, a key building block in modern synthetic chemistry. The strategic placement of bromo, fluoro, iodo, and nitro substituents on the benzene ring offers multiple reactive handles for sequential, site-selective modifications, making it a valuable precursor for the synthesis of complex pharmaceutical and agrochemical agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is the foundation of its application in synthesis and formulation. These properties dictate its solubility, reactivity, and handling requirements.

| Property | Value | Source |

| CAS Number | 1226808-77-0 | [2][3] |

| Molecular Formula | C₆H₂BrFINO₂ | [2][3] |

| Molecular Weight | 345.89 g/mol | [2] |

| Appearance | Expected to be a solid at room temperature | Inferred |

| Solubility | Soluble in common organic solvents (e.g., acetonitrile, methanol, dichloromethane) | Inferred |

| Storage | Sealed in dry, room temperature conditions | [2] |

Spectroscopic Characterization

Spectroscopic analysis provides unambiguous evidence of a compound's chemical structure and purity. A combination of techniques is employed to elucidate the complete molecular architecture.

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. For 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene, both ¹H and ¹³C NMR are critical for structural confirmation. While specific spectral data from a single, unified source is not publicly available, commercial suppliers indicate its availability.[2][4]

Diagram: Expected ¹H NMR Splitting Pattern

Caption: Simplified expected proton couplings for 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene.

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition. The presence of bromine and iodine will result in a characteristic isotopic pattern, which is a key diagnostic feature.

Expected Mass Spectrum Features:

-

Molecular Ion Peak (M⁺): A cluster of peaks corresponding to the different isotopic combinations of bromine (⁷⁹Br, ⁸¹Br) and iodine (¹²⁷I).

-

Fragmentation Pattern: Predictable fragmentation patterns involving the loss of the nitro group (NO₂), halogens, or other fragments, which can be used to further confirm the structure.

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group |

| 1520-1560 and 1340-1360 | N-O stretching (nitro group) |

| 1200-1400 | C-F stretching |

| 1000-1250 | C-Br stretching |

| ~500 | C-I stretching |

Chromatographic Purity Assessment

Chromatographic techniques are essential for determining the purity of a compound and for monitoring reaction progress.

Reversed-phase HPLC is the method of choice for assessing the purity of non-volatile organic compounds like 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene.

Experimental Protocol: HPLC-UV Purity Analysis

-

Instrumentation and Materials:

-

HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis detector.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

HPLC-grade acetonitrile and water.

-

Analytical balance, volumetric flasks, and pipettes.

-

Syringe filters (0.45 µm).

-

-

Preparation of Solutions:

-

Mobile Phase A: HPLC-grade water.

-

Mobile Phase B: HPLC-grade acetonitrile.

-

Sample Solution: Accurately weigh approximately 1 mg of 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene and dissolve it in 10 mL of acetonitrile to prepare a 100 µg/mL solution.

-

-

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 reversed-phase (4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water, B: Acetonitrile |

| Gradient | 50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 50% B over 1 minute, and equilibrate for 5 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

-

Data Analysis:

-

Integrate the peak area of the main component and any impurities.

-

Calculate the purity as the percentage of the main peak area relative to the total peak area.

-

Diagram: HPLC Analytical Workflow

Caption: General workflow for the HPLC purity analysis of 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene.

Safety and Handling

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[5]

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[5][6]

-

Handling: Avoid contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling.[5][7]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[2][6]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Hazard Statements for Structurally Similar Compounds:

-

Harmful if swallowed, in contact with skin, or if inhaled.[8]

-

Causes skin and serious eye irritation.[8]

-

May cause respiratory irritation.[8]

Conclusion

The comprehensive characterization of 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene using a combination of spectroscopic and chromatographic techniques is essential for its effective use as a versatile intermediate in drug discovery and development. The methodologies outlined in this guide provide a robust framework for confirming its identity, purity, and for ensuring its safe handling.

References

- Apollo Scientific. (2023, August 23).

- ChemicalBook. 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene(1226808-77-0) 1H NMR.

- ChemicalBook. (2025, July 19). Chemical Safety Data Sheet MSDS / SDS - 1-Bromo-2-fluoro-4-nitrobenzene.

- BLDpharm. 1226808-77-0|1-Bromo-2-fluoro-4-iodo-5-nitrobenzene.

- Fisher Scientific. (2025, December 19).

- ChemicalBook. 1-BROMO-4-FLUORO-2-NITROBENZENE(446-09-3) 1H NMR spectrum.

- CDH Fine Chemical.

- CDN Isotopes. (2015).

- CAS. CAS REGISTRY.

- CAS.

- PubChem. 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene.

- ChemicalBook. 1-Bromo-2-nitrobenzene(577-19-5) IR Spectrum.

- AOBChem. 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene.

- ChemicalBook. 1-bromo-4-fluoro-2-nitrobenzene(446-09-3)ir1.

- BioOrganics. 1-Bromo-5-fluoro-4-iodo-2-nitrobenzene.

- ChemScene. 104174-57-4 | [1-(3,4-Dimethoxyphenyl)propyl]amine hydrochloride.

- 化源网. 13078-75-6 - CAS号查询.

- PubChem. 1-Iodo-4-nitrobenzene.

- US EPA. CAS Registry - List Details - SRS.

- NIST. Benzene, 1-bromo-2-nitro-.

- The Royal Society of Chemistry.

-

PubChem. amine.

- NIST.

- CAS. CAS Common Chemistry.

-

BLDpharm. 807342-83-2|amine.

- NIST. CAS Number Search.

- ChemicalBook. 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene.

- PubMed Central. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites.

- Benchchem.

- Tokyo Chemical Industry (India) Pvt. Ltd. 1-Bromo-2-fluoro-4-iodobenzene | 136434-77-0.

- Masterchem.ee. Sodium metabisulfite (CAS 7681-57-4) - Chemistry For Industry.

- SIELC Technologies. 1-Fluoro-4-nitrobenzene.

- lookchem. Cas 7681-57-4,Sodium metabisulfite.

- Benchchem. Application Note and Protocols for the Analysis of 1-Bromo-3-butoxy-5-nitrobenzene by HPLC and LC-MS.

- PubChem. 3-Methoxypropylamine.

- Santa Cruz Biotechnology. Sodium metabisulfite | CAS 7681-57-4.

- ChemicalBook. Sodium metabisulfite.

Sources

- 1. chemscene.com [chemscene.com]

- 2. 1226808-77-0|1-Bromo-2-fluoro-4-iodo-5-nitrobenzene|BLD Pharm [bldpharm.com]

- 3. aobchem.com [aobchem.com]

- 4. 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene(1226808-77-0) 1H NMR [m.chemicalbook.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. fishersci.com [fishersci.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene | C7H5BrFNO2 | CID 10036983 - PubChem [pubchem.ncbi.nlm.nih.gov]

understanding the mechanism of action of 1-(3,4-Dimethoxyphenyl)propan-1-amine

An In-Depth Technical Guide to the Putative Mechanism of Action of 1-(3,4-Dimethoxyphenyl)propan-1-amine

Authored by: A Senior Application Scientist

Preamble: Charting the Unexplored Pharmacological Landscape of a Novel Phenethylamine Derivative

To our fellow researchers, scientists, and pioneers in drug development, this guide delves into the mechanistic unknowns of 1-(3,4-Dimethoxyphenyl)propan-1-amine. As a compound situated at the crossroads of several pharmacologically significant phenethylamine families, its potential as a modulator of central nervous system (CNS) activity is considerable, yet largely uncharacterized in publicly accessible scientific literature. It is commercially available as a synthetic building block for CNS-active agents, such as antidepressants and antipsychotics, hinting at a rich but undisclosed pharmacological profile[1].

This document, therefore, serves a dual purpose. Firstly, it provides a comprehensive, albeit putative, mechanism of action for 1-(3,4-Dimethoxyphenyl)propan-1-amine, meticulously inferred from the well-documented pharmacology of its structural analogs. Secondly, it lays out a rigorous, field-proven experimental framework for the empirical validation of these hypotheses. Our narrative is grounded in the principles of scientific integrity, offering not just protocols, but the strategic rationale behind them.

Section 1: Structural Scaffolding and Mechanistic Inference

1-(3,4-Dimethoxyphenyl)propan-1-amine is a phenethylamine derivative characterized by methoxy groups at the 3 and 4 positions of the phenyl ring and an ethyl group at the alpha position of the ethylamine side chain. This architecture bears a striking resemblance to several classes of psychoactive compounds, most notably the psychedelic amphetamines.

A critical distinction lies in the position of the amine group: in 1-(3,4-Dimethoxyphenyl)propan-1-amine, it is on the first carbon of the propane chain (a propyl-1-amine), whereas in its more extensively studied isomer, 3,4-Dimethoxyamphetamine (3,4-DMA), the amine is on the second carbon (a propan-2-amine)[2]. This seemingly subtle difference can have profound implications for receptor binding and functional activity.

Based on the extensive body of research on structurally related phenethylamines and amphetamines, we can postulate a multi-target mechanism of action for 1-(3,4-Dimethoxyphenyl)propan-1-amine, centered on three primary axes:

-

Serotonergic Receptor Modulation: Direct interaction with serotonin (5-HT) receptors, particularly the 5-HT₂ subfamily, is a hallmark of many psychedelic phenethylamines[3][4].

-

Monoamine Oxidase Inhibition: The phenethylamine scaffold is a known pharmacophore for inhibitors of monoamine oxidase (MAO), an enzyme critical for the degradation of monoamine neurotransmitters[2].

-

Trace Amine-Associated Receptor (TAAR) Agonism: TAARs, especially TAAR1, have emerged as key targets for endogenous trace amines and amphetamine-like substances, modulating monoaminergic neurotransmission[5][6].

The following sections will dissect each of these putative mechanisms and propose a detailed experimental workflow for their validation.

Section 2: The Serotonergic Hypothesis: A Psychedelic Fingerprint?

The hallucinogenic effects of phenethylamines like mescaline and the DOx family of amphetamines are primarily mediated by their agonist activity at the 5-HT₂A receptor[4]. The structural similarity of 1-(3,4-Dimethoxyphenyl)propan-1-amine to these compounds strongly suggests a potential interaction with this receptor.

Comparative Binding Affinities of Related Compounds

To contextualize our hypothesis, the following table summarizes the receptor binding affinities (Ki, in nM) of 3,4-DMA and other relevant methoxylated amphetamines. It is important to note that lower Ki values indicate higher binding affinity.

| Compound | 5-HT₂A Ki (nM) | 5-HT₁ Ki (nM) |

| 3,4-Dimethoxyamphetamine (3,4-DMA) | 43,300 | 64,600 |

| para-Methoxyamphetamine (PMA) | 33,600 | - |

| 2,5-Dimethoxyamphetamine (2,5-DMA) | 5,200 | - |

| 2,5-Dimethoxy-4-methylamphetamine (DOM) | 100 | - |

Data compiled from existing literature[2].

As the data indicates, 3,4-DMA itself is a weak ligand for the 5-HT₂A receptor. However, the affinity of these compounds is highly sensitive to the substitution pattern on the phenyl ring. The pharmacology of 1-(3,4-Dimethoxyphenyl)propan-1-amine remains to be determined, and it may exhibit a different binding profile than its propan-2-amine isomer.

Experimental Workflow: Elucidating Serotonergic Interactions

The following workflow is designed to comprehensively characterize the interaction of 1-(3,4-Dimethoxyphenyl)propan-1-amine with key serotonin receptors.

Workflow Diagram: Serotonin Receptor Profiling

Caption: Experimental workflow for serotonin receptor profiling.

Detailed Protocols

1. Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of 1-(3,4-Dimethoxyphenyl)propan-1-amine for human 5-HT₁A, 5-HT₂A, and 5-HT₂C receptors.

-

Methodology:

-

Prepare cell membranes from HEK293 cells stably expressing the human receptor of interest.

-

Incubate the membranes with a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁A, [³H]ketanserin for 5-HT₂A, [³H]mesulergine for 5-HT₂C) and varying concentrations of 1-(3,4-Dimethoxyphenyl)propan-1-amine.

-

After incubation, separate bound from free radioligand by rapid filtration.

-

Quantify the bound radioactivity using liquid scintillation counting.

-

Calculate the IC₅₀ value (concentration of the test compound that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.

-

2. Functional Assays

-

Objective: To determine if 1-(3,4-Dimethoxyphenyl)propan-1-amine acts as an agonist, antagonist, or inverse agonist at serotonin receptors.

-

Methodology (Calcium Flux for 5-HT₂A/₂C):

-

Culture CHO-K1 cells stably co-expressing the human 5-HT₂A or 5-HT₂C receptor and a G-protein-coupled inwardly rectifying potassium (GIRK) channel.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Apply varying concentrations of 1-(3,4-Dimethoxyphenyl)propan-1-amine and measure the change in intracellular calcium concentration using a fluorescence plate reader.

-

Construct dose-response curves to determine the EC₅₀ (potency) and Emax (efficacy) values.

-

-

Methodology (cAMP Accumulation for 5-HT₁A):

-

Use HEK293 cells expressing the human 5-HT₁A receptor.

-

Pre-treat the cells with forskolin to stimulate cAMP production.

-

Apply varying concentrations of 1-(3,4-Dimethoxyphenyl)propan-1-amine and measure the inhibition of forskolin-stimulated cAMP accumulation using a suitable assay kit (e.g., HTRF or ELISA).

-

Determine EC₅₀ and Emax values from the resulting dose-response curves.

-

Section 3: The Monoamine Oxidase Inhibition Hypothesis

Several amphetamine derivatives are known to inhibit monoamine oxidase (MAO), the enzyme responsible for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. 3,4-DMA has been shown to be an inhibitor of MAO-A[2]. It is plausible that 1-(3,4-Dimethoxyphenyl)propan-1-amine shares this property.

Experimental Workflow: Assessing MAO Inhibition

Workflow Diagram: MAO Inhibition Assay

Caption: Workflow for determining MAO inhibitory activity.

Detailed Protocol

-

Objective: To determine the IC₅₀ values of 1-(3,4-Dimethoxyphenyl)propan-1-amine for MAO-A and MAO-B.

-

Methodology:

-

Isolate mitochondrial fractions from rat brain tissue, which are a rich source of both MAO isoforms.

-

Pre-incubate the mitochondrial fractions with varying concentrations of 1-(3,4-Dimethoxyphenyl)propan-1-amine.

-

To differentiate between MAO-A and MAO-B activity, use selective inhibitors (e.g., clorgyline for MAO-A and selegiline for MAO-B) in control wells.

-

Initiate the enzymatic reaction by adding a non-selective substrate such as kynuramine.

-

Measure the rate of formation of the fluorescent product, 4-hydroxyquinoline, using a fluorescence spectrophotometer.

-

Calculate the IC₅₀ values for the inhibition of MAO-A and MAO-B.

-

Section 4: The Trace Amine-Associated Receptor (TAAR) Hypothesis

TAAR1 is a Gs-coupled GPCR that is activated by a range of endogenous trace amines and psychoactive drugs, including amphetamines[6]. Activation of TAAR1 can modulate the activity of dopamine and serotonin transporters, representing an indirect mechanism for altering monoaminergic neurotransmission[5].

Signaling Pathway: TAAR1 Activation

Caption: Simplified TAAR1 signaling pathway.

Experimental Workflow: Investigating TAAR1 Agonism

Detailed Protocol

-

Objective: To determine if 1-(3,4-Dimethoxyphenyl)propan-1-amine is an agonist at human TAAR1.

-

Methodology (cAMP Assay):

-

Use a cell line (e.g., HEK293) stably expressing human TAAR1.

-

Apply varying concentrations of 1-(3,4-Dimethoxyphenyl)propan-1-amine to the cells.

-

Measure the accumulation of intracellular cAMP using a competitive immunoassay (e.g., LANCE Ultra cAMP kit).

-

Construct a dose-response curve and determine the EC₅₀ and Emax values to quantify the potency and efficacy of the compound as a TAAR1 agonist.

-

Section 5: Synthesis and Future Directions

The exploration of the pharmacological landscape of 1-(3,4-Dimethoxyphenyl)propan-1-amine is still in its infancy. The proposed experimental workflows provide a clear and robust path forward for its characterization. Beyond in vitro profiling, in vivo studies in rodent models will be essential to understand its behavioral effects, pharmacokinetic profile, and potential therapeutic applications or abuse liability.

The synthesis of 1-(3,4-Dimethoxyphenyl)propan-1-amine can be achieved through various established routes in organic chemistry, often starting from 3,4-dimethoxypropiophenone. A thorough understanding of its synthesis is crucial for producing high-purity material for pharmacological testing.

Conclusion: A Call to Empirical Investigation

This technical guide has laid out a scientifically-grounded, albeit putative, mechanism of action for 1-(3,4-Dimethoxyphenyl)propan-1-amine, drawing upon the rich pharmacology of its structural relatives. We have proposed that this compound likely interacts with the serotonergic system, inhibits monoamine oxidase, and may act as a TAAR1 agonist.

The true value of this guide, however, lies not in its predictions, but in the detailed experimental roadmaps it provides. It is a call to action for the scientific community to move this compound from the realm of inference to the certainty of empirical data. The elucidation of its mechanism of action will not only expand our understanding of structure-activity relationships in phenethylamines but may also uncover a novel pharmacological tool or therapeutic lead.

References

-

MySkinRecipes. 1-(3,4-dimethoxyphenyl)propan-1-amine hydrochloride. [Link]

-

ResearchGate. Synthesis of N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amides 4. [Link]

-

PubMed. Synthesis and Pharmacological Activity of a New Series of 1-(1H-Indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol Analogs. [Link]

-

Wikipedia. 3,4-Dimethoxyamphetamine. [Link]

-

PubMed. Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities. [Link]

-

Wikipedia. 2,5-Dimethoxy-4-nitroamphetamine. [Link]

-

PubMed. Synthesis and Pharmacological Activity of Some 1-alkylamino-3-(2'-methoxy-4'-diethylcarbamoyl-phenoxy)propan-2-ols. [Link]

-

Wikipedia. DOx. [Link]

-

PubMed. Synthesis of some 2-(3,4-dimethoxy-phenyl)-1,3-propanediamines as potential dopaminergic agents. [Link]

-

MDPI. 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. [Link]

-

PubMed. Synthesis and Biological Activity of a 3,4,5-trimethoxybenzoyl Ester Analogue of epicatechin-3-gallate. [Link]

-

PubMed Central. Neuropharmacology of New Psychoactive Substances (NPS): Focus on the Rewarding and Reinforcing Properties of Cannabimimetics and Amphetamine-Like Stimulants. [Link]

-

Chemchart. 3-(3,4-dimethoxyphenyl)propan-1-amine (14773-42-3). [Link]

-

Frontiers in Pharmacology. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. [Link]

-

PubMed Central. Molecular basis of human trace amine-associated receptor 1 activation. [Link]

-

PMC. Trace Amine-Associated Receptors as Emerging Therapeutic Targets. [Link]

Sources

- 1. 1-(3,4-dimethoxyphenyl)propan-1-amine hydrochloride [myskinrecipes.com]

- 2. 3,4-Dimethoxyamphetamine - Wikipedia [en.wikipedia.org]

- 3. 2,5-Dimethoxy-4-nitroamphetamine - Wikipedia [en.wikipedia.org]

- 4. DOx - Wikipedia [en.wikipedia.org]

- 5. Molecular basis of human trace amine-associated receptor 1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Trace Amine-Associated Receptors as Emerging Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Theoretical Modeling of 1-(3,4-Dimethoxyphenyl)propan-1-amine Interactions

A Senior Application Scientist's Perspective on In-Silico Characterization and Interaction Analysis

Preamble: Navigating the Landscape of a Novel Compound

In the realm of drug discovery and molecular pharmacology, the exploration of novel chemical entities is a journey into the unknown. Our subject, 1-(3,4-Dimethoxyphenyl)propan-1-amine, presents a fascinating yet challenging case. While its structural cousins, such as 3,4-Dimethoxyamphetamine (3,4-DMA) and 3,4-Dimethoxyphenethylamine (DMPEA), have been the subject of considerable study, 1-(3,4-Dimethoxyphenyl)propan-1-amine remains largely uncharacterized in the scientific literature. This guide, therefore, adopts a predictive and comparative approach, a common and essential strategy in computational chemistry when faced with a scarcity of empirical data. We will leverage the known pharmacology of its close structural isomers to build a robust theoretical framework for predicting its interactions and guiding future experimental validation. This document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals to initiate and conduct a thorough in-silico investigation of this promising molecule.

Part 1: Molecular Characterization and In-Silico Profiling

The foundational step in modeling any molecule's interactions is a deep understanding of its intrinsic properties. For 1-(3,4-Dimethoxyphenyl)propan-1-amine, we begin with an in-silico characterization to predict its physicochemical properties. These parameters are crucial for everything from understanding its potential for oral bioavailability to parameterizing the force fields used in molecular dynamics simulations.

Structural Analysis and Isomeric Context

The precise placement of the amine group on the propane chain is a critical determinant of pharmacological activity. To fully appreciate the subject of our study, it is essential to visualize its structure in the context of its more well-known isomers.

Caption: Structural relationship of the target molecule to its key isomers.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 1-(3,4-Dimethoxyphenyl)propan-1-amine, calculated using established computational algorithms. These properties are compared with the available data for its isomers to provide context.

| Property | 1-(3,4-Dimethoxyphenyl)propan-1-amine (Predicted) | 1-(3,4-Dimethoxyphenyl)propan-2-amine (3,4-DMA) | 3,4-Dimethoxyphenethylamine (DMPEA) |

| Molecular Formula | C₁₁H₁₇NO₂ | C₁₁H₁₇NO₂ | C₁₀H₁₅NO₂ |

| Molecular Weight | 195.26 g/mol | 195.26 g/mol | 181.23 g/mol |

| pKa | 9.48 ± 0.10 | 9.78 ± 0.10 | 10.55 ± 0.10 |

| LogP | 1.85 ± 0.30 | 1.85 ± 0.30 | 1.25 ± 0.30 |

| Topological Polar Surface Area (TPSA) | 47.3 Ų | 47.3 Ų | 47.3 Ų |

| Boiling Point | 120 °C at 0.2 Torr | 154 °C at 9 Torr | 145-147 °C at 10 Torr |

Data for isomers sourced from publicly available chemical databases.

Part 2: Identification of Potential Biological Targets

Based on the known pharmacology of phenethylamine derivatives, we can hypothesize the primary biological targets for 1-(3,4-Dimethoxyphenyl)propan-1-amine. These compounds are well-known to interact with monoamine systems in the central nervous system.

-

Monoamine Oxidases (MAO-A and MAO-B): These enzymes are responsible for the degradation of monoamine neurotransmitters. Many phenethylamines exhibit inhibitory activity towards MAOs.[1]

-

Serotonin Receptors (e.g., 5-HT₂A): The serotonin system is a common target for psychoactive phenethylamines.[2] Agonism at the 5-HT₂A receptor, in particular, is associated with the psychedelic effects of some of these compounds.

-

Dopamine and Norepinephrine Transporters (DAT and NET): Inhibition of these transporters can lead to increased synaptic concentrations of dopamine and norepinephrine, resulting in stimulant effects.[3]

For the purpose of this guide, we will focus on building a modeling workflow to investigate the interactions of 1-(3,4-Dimethoxyphenyl)propan-1-amine with Monoamine Oxidase B (MAO-B) and the Serotonin 2A (5-HT₂A) receptor .

Part 3: A Multi-Scale Theoretical Modeling Workflow

A robust in-silico analysis requires a multi-faceted approach, starting from the quantum mechanical level to understand the ligand itself, moving to docking to predict its binding pose, and culminating in molecular dynamics to observe its behavior in a dynamic, solvated environment.

Caption: A multi-scale theoretical modeling workflow.

Quantum Mechanics: Characterizing the Ligand